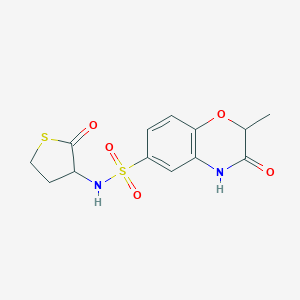
N-(sec-butyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-fluorobenzenesulfonamide, commonly known as F1394, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This sulfonamide derivative is widely used as a reagent in organic synthesis, and its ability to inhibit certain enzymes has made it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of F1394 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of this enzyme leads to a decrease in bicarbonate production, which can affect various physiological processes.
Biochemical and Physiological Effects:
F1394 has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using F1394 in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the research and development of F1394. One potential direction is the development of F1394-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another potential direction is the investigation of F1394 as a tool for studying the role of carbonic anhydrase in physiological processes. Additionally, the synthesis of novel F1394 derivatives with improved properties and bioactivity is an area of interest for future research.
Méthodes De Synthèse
The synthesis of F1394 involves the reaction of 3-fluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 72-74°C.
Applications De Recherche Scientifique
F1394 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as pH regulation, ion transport, and fluid secretion. This inhibition can lead to potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
N-(sec-butyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H14FNO2S |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
Clé InChI |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)